Tiagabine-d4 (hydrochloride)

Isotopic interference LC-MS/MS Internal standard

Tiagabine-d4 (hydrochloride) is a stable isotope-labeled (SIL) analogue of the anticonvulsant agent tiagabine hydrochloride, wherein four hydrogen atoms are replaced by deuterium (D) atoms. Like its unlabeled parent (CAS 145821-59-6), it is a potent and selective inhibitor of the GABA transporter GAT-1, with reported IC₅₀ values of 67, 446, and 182 nM for [³H]GABA uptake inhibition in synaptosomes, neurons, and glia, respectively.

Molecular Formula C20H26ClNO2S2
Molecular Weight 416.0 g/mol
Cat. No. B12379633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine-d4 (hydrochloride)
Molecular FormulaC20H26ClNO2S2
Molecular Weight416.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
InChIInChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D;
InChIKeyYUKARLAABCGMCN-NAQLQRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine-d4 (Hydrochloride): A Deuterated Internal Standard for Tiagabine Bioanalysis and GAT-1 Pharmacological Research


Tiagabine-d4 (hydrochloride) is a stable isotope-labeled (SIL) analogue of the anticonvulsant agent tiagabine hydrochloride, wherein four hydrogen atoms are replaced by deuterium (D) atoms . Like its unlabeled parent (CAS 145821-59-6), it is a potent and selective inhibitor of the GABA transporter GAT-1, with reported IC₅₀ values of 67, 446, and 182 nM for [³H]GABA uptake inhibition in synaptosomes, neurons, and glia, respectively . The -d4 substitution yields a nominal mass shift of +4 Da (molecular weight 416.03 g/mol for the hydrochloride salt) relative to unlabeled tiagabine, making it suitable for use as an internal standard (IS) in quantitative LC-MS/MS methods . Its primary procurement purpose is to enable precise, matrix-corrected quantitation of tiagabine in complex biological matrices for therapeutic drug monitoring, pharmacokinetic studies, and pharmaceutical quality control .

Why Tiagabine-d4 Hydrochloride Cannot Be Replaced by Unlabeled Tiagabine or Structural Analogues for Quantitative Bioanalysis


Generic substitution of Tiagabine-d4 (hydrochloride) with unlabeled tiagabine or non-isotopic structural analogues introduces systematic quantitation errors in LC-MS/MS workflows. Unlabeled tiagabine cannot serve as an internal standard (IS) because it is the analyte itself; it provides no mass distinction and thus no correction for extraction recovery, matrix effects, or instrument variability . Structural analogues such as desmethyl-tiagabine, which have been used as IS in early GC-MS methods, exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the parent drug [1]. This temporal and physicochemical mismatch means they cannot track dynamic matrix-induced ion suppression on a sample-by-sample basis, a core requirement of modern FDA and EMA bioanalytical method validation guidelines [2]. Only a co-eluting, isotopologous SIL-IS like Tiagabine-d4 (hydrochloride) can provide the matched physicochemical behavior required for accurate and reproducible quantitation .

Evidence-Based Differentiation of Tiagabine-d4 (Hydrochloride) Against Closest Comparators for Quantitative Bioanalysis


Mass Shift Sufficiency: +4 Da Exceeds the Minimum Threshold for Chromatographic Resolution from Unlabeled Tiagabine

Tiagabine-d4 (hydrochloride) provides a nominal mass shift of +4 Da relative to unlabeled tiagabine, which is sufficient to resolve the IS signal from the analyte's monoisotopic peak . In LC-MS/MS, a minimum mass shift of +3 Da is generally recommended to avoid cross-talk from the analyte's natural isotopic envelope; the +4 Da shift of the -d4 form meets this criterion [1]. In comparison, a hypothetical -d2 or -d3 labeled form with a +2 or +3 Da shift might risk partial overlap with the M+2 or M+3 isotopes of tiagabine, potentially causing cross-signal contribution that degrades accuracy at low concentrations . The -d4 variant thus provides a practical balance between isotopic purity and analytical robustness, while the -d6 variant (mass shift +6 Da) offers even greater separation from the analyte's isotopic envelope, particularly important for tiagabine due to the presence of two sulfur atoms that contribute to M+2 and M+4 signals .

Isotopic interference LC-MS/MS Internal standard

Isotopic Purity: Standard Vendor Specification Exceeds Industry Minimum, Reducing Cross-Signal Contribution to Analyte Channel

Commercial supplies of Tiagabine-d4 hydrochloride are typically certified with a purity of ≥99% for deuterated forms (d1-d4), as per vendor certificates of analysis . This high isotopic purity directly limits the residual unlabeled (d0) tiagabine content, a known source of systematic bias in LC-MS/MS quantitation [1]. Research on cross-signal contributions in bioanalysis has demonstrated that IS impurities can mask true LLOQ failures and lead to inaccurate sample concentration determinations, even when calibration standards and QCs appear acceptable [1]. The ≥99% purity specification for Tiagabine-d4 thus supports an LLOQ that is genuinely representative of the method's sensitivity rather than artifactually inflated by IS-derived analyte signal [1].

Isotopic purity Cross-signal contribution LC-MS/MS

Chromatographic Co-Elution with Tiagabine Enables Dynamic Matrix Effect Correction, a Capability Not Shared by Structural Analogue Internal Standards

As a stable isotope-labeled analogue, Tiagabine-d4 (hydrochloride) co-elutes with unlabeled tiagabine on standard reverse-phase C18 LC columns, experiencing identical matrix conditions at the moment of electrospray ionization . This co-elution property ensures that any ion suppression or enhancement from co-extracted matrix components proportionally affects both the analyte and the IS, maintaining a constant response ratio throughout the chromatographic run . In contrast, the structural analogue desmethyl-tiagabine—used as an IS in an early GC-MS method [1]—exhibits different chromatographic retention, extraction recovery, and ionization efficiency compared to tiagabine [1]. This temporal and physicochemical mismatch means a structural analogue IS cannot dynamically track sample-to-sample matrix variability, introducing systematic bias in unknown sample quantitation [1].

Matrix effect correction Co-elution LC-MS/MS

Optimal Application Scenarios for Tiagabine-d4 (Hydrochloride) Based on Evidence-Driven Differentiation


Therapeutic Drug Monitoring (TDM) of Tiagabine in Epilepsy Patients Receiving Polytherapy

Tiagabine-d4 (hydrochloride) is the appropriate IS for developing and validating LC-MS/MS assays for therapeutic drug monitoring (TDM) of tiagabine in plasma or serum from epilepsy patients . In polytherapy settings, co-administered antiepileptic drugs (e.g., lamotrigine, carbamazepine) and their metabolites introduce complex matrix effects that can only be dynamically corrected by a co-eluting isotopologous IS . The +4 Da mass shift provides adequate chromatographic resolution from unlabeled tiagabine for accurate quantification within clinically relevant concentration ranges .

Regulated Bioanalysis for Pharmacokinetic Studies Supporting Generic Drug (ANDA) Submissions

For abbreviated new drug application (ANDA) studies comparing generic tiagabine formulations to the reference listed drug, Tiagabine-d4 (hydrochloride) provides the analytical rigor required by FDA and EMA bioanalytical method validation guidelines [1]. Its co-elution property and isotopic purity (≥99%) directly support the precision and accuracy requirements for incurred sample reanalysis (ISR) and cross-study data comparability, which are critical for demonstrating bioequivalence .

Preclinical Neuropharmacology Studies Requiring Accurate Brain Tissue Tiagabine Quantification

In rodent studies investigating tiagabine's anticonvulsant efficacy or its pharmacological interactions (e.g., synergy with gabapentin), accurate quantification of the drug in brain tissue is essential for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships . Tiagabine-d4 (hydrochloride) as a co-eluting SIL-IS enables reliable correction for the pronounced matrix effects (e.g., ion suppression from high phospholipid content) encountered in brain homogenate samples, a capability that structural analogue IS cannot match due to differential extraction and ionization behavior .

Quote Request

Request a Quote for Tiagabine-d4 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.